1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and sulfonamide groups in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-aminopyrazole with 2-chloropyridine under basic conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, to introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro derivatives, amines, and substituted pyridines .
Scientific Research Applications
1-(5-Aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of signal transduction processes and the modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to 1-(5-aminopyridin-2-yl)-1H-pyrazole-4-sulfonamide include:
5-Amino-1H-pyrazole-4-sulfonamide: Lacks the pyridine ring but shares similar reactivity.
1-(5-Aminopyridin-2-yl)-1H-pyrazole-3-sulfonamide: Differs in the position of the sulfonamide group.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Contains a fused pyridine-pyrazole ring system.
The uniqueness of this compound lies in its dual functional groups and the presence of both pyridine and pyrazole rings, which provide a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
1-(5-aminopyridin-2-yl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c9-6-1-2-8(11-3-6)13-5-7(4-12-13)16(10,14)15/h1-5H,9H2,(H2,10,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXXLYADVSQCQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N2C=C(C=N2)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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